Ethyl 3-Bromo-5-chlorobenzoate
Overview
Description
Ethyl 3-Bromo-5-chlorobenzoate is an organic compound belonging to the class of benzoates. It is characterized by the presence of a bromine atom at the third position and a chlorine atom at the fifth position on the benzene ring, with an ethyl ester functional group. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-Bromo-5-chlorobenzoate can be synthesized through various methods. One common approach involves the bromination of ethyl 5-chlorobenzoate. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring consistent product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH), potassium cyanide (KCN), and amines.
Reduction Reactions: The compound can be reduced to form Ethyl 3-amino-5-chlorobenzoate using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation Reactions: Oxidation of the ethyl ester group can lead to the formation of carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), amines; typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation; reactions are often conducted in anhydrous solvents such as diethyl ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃); reactions are performed in acidic or basic aqueous solutions.
Major Products Formed:
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Reduction: Formation of Ethyl 3-amino-5-chlorobenzoate.
Oxidation: Formation of 3-Bromo-5-chlorobenzoic acid.
Scientific Research Applications
Ethyl 3-Bromo-5-chlorobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds.
Medicine: Explored for its role in drug discovery and development. It is a precursor for the synthesis of potential therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-Bromo-5-chlorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine and chlorine atoms can influence its binding affinity and reactivity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Ethyl 3-Bromo-5-chlorobenzoate can be compared with other halogenated benzoates, such as:
Ethyl 3-Bromo-4-chlorobenzoate: Similar structure but with chlorine at the fourth position. It may exhibit different reactivity and biological activity.
Ethyl 3-Bromo-5-fluorobenzoate: Fluorine substitution instead of chlorine. Fluorine’s electronegativity can significantly alter the compound’s properties.
Ethyl 3-Chloro-5-bromobenzoate: Similar to this compound but with reversed positions of bromine and chlorine. This positional isomer may have distinct chemical and biological characteristics.
This compound is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The combination of bromine and chlorine atoms on the benzene ring provides a balance of electronic effects that can be exploited in various chemical transformations and research applications.
Properties
IUPAC Name |
ethyl 3-bromo-5-chlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIMKYGTOMCPME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306265 | |
Record name | Ethyl 3-bromo-5-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1095274-55-7 | |
Record name | Ethyl 3-bromo-5-chlorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1095274-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-bromo-5-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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